molecular formula C16H13Cl2NO B5764313 (2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one

(2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one

Cat. No.: B5764313
M. Wt: 306.2 g/mol
InChI Key: ZSEUHBDGPMICLR-CMDGGOBGSA-N
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Description

(2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one is a chemical compound characterized by its unique structure, which includes a chlorinated phenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one typically involves the reaction of 5-chloro-2-methylaniline with 4-chlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of chlorinated oxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[(5-Chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-EN-1-one stands out due to its specific structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11-2-5-14(18)10-15(11)19-9-8-16(20)12-3-6-13(17)7-4-12/h2-10,19H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEUHBDGPMICLR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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